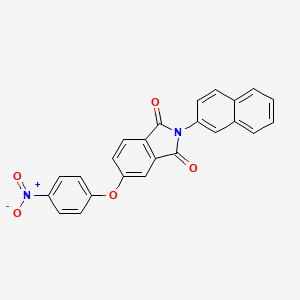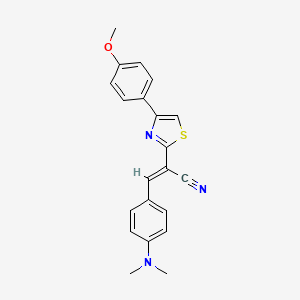![molecular formula C25H20BrN5O4 B11712118 N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromofenil)-1-{N'-[(3E)-1-{[(3-metilfenil)carbamoyl]metil}-2-oxo-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye un grupo bromofenil, un grupo carbamoil y una porción de indol. La presencia de estos grupos funcionales sugiere que el compuesto puede exhibir interesantes propiedades químicas y biológicas.
Métodos De Preparación
La síntesis de N-(4-bromofenil)-1-{N'-[(3E)-1-{[(3-metilfenil)carbamoyl]metil}-2-oxo-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida normalmente implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. Una ruta sintética común implica los siguientes pasos:
Formación de la porción de indol: El anillo de indol se puede sintetizar a través de una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona o aldehído en condiciones ácidas.
Introducción del grupo bromofenil: El grupo bromofenil se puede introducir a través de una reacción de bromación, donde un anillo de fenilo se trata con bromo en presencia de un catalizador.
Formación del grupo carbamoil: El grupo carbamoil se puede introducir a través de una reacción con un isocianato o cloruro de carbamoil.
Reacciones de acoplamiento: El paso final implica el acoplamiento de los intermediarios sintetizados para formar el compuesto deseado. Esto se puede lograr a través de una serie de reacciones de condensación, a menudo facilitadas por agentes de acoplamiento como EDCI o DCC.
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de estos pasos para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
N-(4-bromofenil)-1-{N'-[(3E)-1-{[(3-metilfenil)carbamoyl]metil}-2-oxo-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Sustitución: El grupo bromofenil puede sufrir reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos como aminas o tioles.
Condensación: El compuesto puede participar en reacciones de condensación con aldehídos o cetonas, formando nuevos enlaces carbono-carbono o carbono-nitrógeno.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos, bases, solventes como diclorometano o etanol, y catalizadores como paladio o platino. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Biología: Puede exhibir actividad biológica, lo que lo convierte en un candidato para estudios sobre inhibición enzimática, unión a receptores o vías de señalización celular.
Medicina: El compuesto podría investigarse por sus posibles efectos terapéuticos, como propiedades antiinflamatorias, anticancerígenas o antimicrobianas.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estructura química única.
Mecanismo De Acción
El mecanismo de acción de N-(4-bromofenil)-1-{N'-[(3E)-1-{[(3-metilfenil)carbamoyl]metil}-2-oxo-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida dependería de sus interacciones específicas con los objetivos moleculares. Los mecanismos potenciales incluyen:
Inhibición enzimática: El compuesto puede inhibir enzimas específicas al unirse a sus sitios activos, bloqueando así su actividad catalítica.
Unión a receptores: Puede interactuar con receptores celulares, modulando las vías de señalización y afectando las respuestas celulares.
Intercalación de ADN: El compuesto podría intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción.
Los objetivos moleculares y las vías exactas involucradas requerirían una investigación experimental adicional.
Comparación Con Compuestos Similares
N-(4-bromofenil)-1-{N'-[(3E)-1-{[(3-metilfenil)carbamoyl]metil}-2-oxo-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida se puede comparar con otros compuestos similares, como:
N-(4-bromofenil)-1-{N'-[(3E)-1-{[(3-metilfenil)carbamoyl]metil}-2-oxo-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}acetamida: Este compuesto tiene una estructura similar pero con un grupo acetamida en lugar de un grupo formamida.
N-(4-bromofenil)-1-{N'-[(3E)-1-{[(3-metilfenil)carbamoyl]metil}-2-oxo-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}benzamida: Este compuesto tiene un grupo benzamida en lugar de un grupo formamida.
La singularidad de N-(4-bromofenil)-1-{N'-[(3E)-1-{[(3-metilfenil)carbamoyl]metil}-2-oxo-2,3-dihidro-1H-indol-3-ilideno]hidrazinocarbonil}formamida radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C25H20BrN5O4 |
|---|---|
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N'-[2-hydroxy-1-[2-(3-methylanilino)-2-oxoethyl]indol-3-yl]iminooxamide |
InChI |
InChI=1S/C25H20BrN5O4/c1-15-5-4-6-18(13-15)27-21(32)14-31-20-8-3-2-7-19(20)22(25(31)35)29-30-24(34)23(33)28-17-11-9-16(26)10-12-17/h2-13,35H,14H2,1H3,(H,27,32)(H,28,33) |
Clave InChI |
ZWGHXFZYOSHBCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C(=O)NC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)

![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)

![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)

